Anisyl propionate

Description

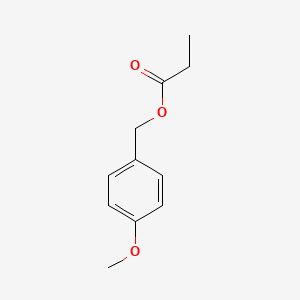

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-11(12)14-8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIJRJQYADFRTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047713 | |

| Record name | Anisyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a sweet, fruity, floral, vanilla-like odour | |

| Record name | Anisyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

277.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methoxybenzyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, glycerol, propylene glycol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Anisyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.070-1.086 | |

| Record name | Anisyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7549-33-9 | |

| Record name | Anisyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7549-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007549339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANISYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-methoxy-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anisyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxybenzyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBJ5CR95MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxybenzyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Anisyl propionate chemical properties and structure

Anisyl propionate, a compound with significant applications in the flavor and fragrance industries, possesses a unique combination of chemical and physical properties. This technical guide provides an in-depth overview of its chemical structure, core properties, and relevant experimental methodologies for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, systematically known as (4-methoxyphenyl)methyl propanoate, is an ester derived from anisyl alcohol and propionic acid.[1][2][3] Its structure consists of a p-methoxybenzyl group attached to the oxygen atom of a propionate group.

Key Identifiers:

-

IUPAC Name: (4-methoxyphenyl)methyl propanoate[3]

-

Synonyms: p-Methoxybenzyl propionate, Anisyl propanoate[2][3]

-

CAS Number: 7549-33-9[3]

-

SMILES: CCC(=O)OCc1ccc(OC)cc1[5]

-

InChI: 1S/C11H14O3/c1-3-11(12)14-8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3[5]

-

InChIKey: YWIJRJQYADFRTL-UHFFFAOYSA-N[3]

Caption: Chemical structure of (4-methoxyphenyl)methyl propanoate.

Core Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid.[1][2][4] It is characterized by a sweet, fruity, and floral odor, often with vanilla-like notes.[1][2][4] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 194.23 g/mol | [4] |

| Boiling Point | 277 °C (at 760 mmHg) | [1][4] |

| Density | 1.070 - 1.086 g/mL at 25 °C | [1][4] |

| Refractive Index | 1.505 - 1.510 at 20 °C | [1][4] |

| Solubility | Insoluble in water, glycerol, and propylene glycol; Soluble in organic solvents and oils. | [1][2][4] |

| Flash Point | > 93.3 °C (> 200.0 °F) | [6] |

| Vapor Pressure | 0.01 mmHg at 25 °C | [6] |

| XLogP3 | 2.7 | [4] |

Experimental Protocols

Enzymatic Synthesis of this compound

A green and efficient method for the synthesis of this compound involves the direct esterification of anisyl alcohol with propionic acid, catalyzed by Novozym 435 (lipase B from Candida antarctica).[7] This biocatalytic approach offers high yields under mild reaction conditions.[7]

Materials and Equipment:

-

Anisyl alcohol

-

Propionic acid

-

Novozym 435

-

2-Methyltetrahydrofuran (2-MeTHF) as solvent

-

Molecular sieves

-

Orbital shaker

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

A solution of anisyl alcohol (e.g., 1000 mM) and propionic acid (2 equivalents) is prepared in 2-MeTHF.[7]

-

Novozym 435 (e.g., 25 mg/mL) and molecular sieves (e.g., 100 mg/mL) are added to the reaction mixture.[7] The molecular sieves are crucial for removing the water produced during the esterification, which shifts the reaction equilibrium towards the product.[7]

-

The reaction is carried out at a controlled temperature (e.g., 60 °C) with constant agitation (e.g., 800 rpm) for a specified duration (e.g., 6 hours).[7]

-

The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by HPLC.[7]

-

Upon completion, the enzyme and molecular sieves are removed by filtration.[7]

-

The final product, this compound, is purified from the reaction mixture.[7]

Caption: Workflow for the enzymatic synthesis of this compound.

Analytical and Characterization Techniques

The identity and purity of synthesized this compound are confirmed using standard analytical methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for monitoring the conversion of anisyl alcohol to this compound during the synthesis process.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to definitively confirm the chemical structure of the purified ester.[7][8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of volatile compounds like this compound, allowing for both separation from other components and identification based on the mass spectrum.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be employed to identify the characteristic functional groups present in the molecule, such as the ester carbonyl group.[3][4]

Safety and Handling

This compound is considered to be of low hazard when handled with standard industrial precautions.[9] It may cause mild skin or eye irritation in some individuals.[6][9] The material safety data sheet (MSDS) indicates that it may be harmful if swallowed and is harmful to aquatic life.[6][10]

Recommended Handling Practices:

-

Store in tightly closed containers in a cool, dry, and well-ventilated area.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[9]

-

Use in a well-ventilated area to avoid inhalation of vapors.[9]

-

In case of a spill, use absorbents for cleanup and dispose of the waste in accordance with local regulations.[6][9]

Applications

This compound is primarily used as a synthetic flavoring agent and fragrance ingredient.[2][4] It is utilized in small concentrations to impart or enhance vanilla, plum, and quince flavors in beverages, baked goods, and candies.[1][2] Its pleasant floral and fruity aroma also makes it a valuable component in various fragrance formulations.

References

- 1. This compound | 7549-33-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 6. vigon.com [vigon.com]

- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 8. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]

- 9. Para-anisyl Propionate | 7549-33-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. breezeipl.com [breezeipl.com]

Anisyl propionate CAS number and synonyms

An in-depth technical guide to Anisyl Propionate, tailored for researchers, scientists, and professionals in drug development.

This compound: A Technical Overview

This compound is an ester recognized for its sweet, fruity, and floral aroma, reminiscent of apricot, vanilla, and cherry blossom.[1][2] While predominantly utilized in the flavor and fragrance industries, its chemical properties and synthesis routes are of interest to the broader scientific community.[1][2] This guide provides a detailed examination of its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity

-

IUPAC Name : (4-methoxyphenyl)methyl propanoate[1]

-

Synonyms : A variety of synonyms are used to identify this compound, reflecting its structure and common usage. These include 4-Methoxybenzyl propionate, p-anisyl propionate, anisyl propanoate, and p-methoxybenzyl propionate.[3][4][5]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

| Property | Value | Units | Reference(s) |

| Molecular Weight | 194.23 | g/mol | [1] |

| Boiling Point | 277 | °C (at 760 mmHg) | [1][4] |

| Density | 1.07 | g/mL (at 25 °C) | [4][5] |

| Refractive Index | 1.508 | n20/D | [4] |

| Flash Point | > 110 | °C (> 230 °F) | [3][4] |

| XLogP3 | 2.7 | [1][3] | |

| Water Solubility | Insoluble | [4][5] | |

| Organic Solubility | Soluble in alcohol and oils; poorly soluble in Propylene Glycol; almost insoluble in Glycerin. | [4][5] |

Experimental Protocols

A significant area of research for esters like this compound is the development of efficient and environmentally friendly synthesis methods. Below is a detailed protocol for the enzymatic synthesis of this compound.

Protocol: Enzymatic Esterification of Anisyl Alcohol

This protocol is based on the work of Csilla-Cecília Fazakas, et al., which describes a biocatalytic approach using lipase B from Candida antarctica (Novozym 435).[6]

Objective: To synthesize this compound via direct esterification of anisyl alcohol with propionic acid, mediated by Novozym 435 in a green solvent, using molecular sieves to remove water.[6]

Materials:

-

Anisyl alcohol (Substrate 1)

-

Propionic acid (Substrate 2)

-

Novozym 435 (Biocatalyst)

-

2-methyltetrahydrofuran (2-MeTHF) (Solvent)[6]

-

Molecular sieves (3Å) (Water removal agent)[6]

-

Reaction vessels (e.g., 2 mL glass vials)

-

Orbital shaker/incubator

-

Gas chromatograph (GC) for conversion analysis

Methodology:

-

Reactant Preparation: In a 2 mL glass vial, mix 1.38 mg of anisyl alcohol and 1.48 mg of propionic acid (a 2:1 molar equivalent of acid to alcohol).[6]

-

Solvent Addition: Add 1 mL of 2-methyltetrahydrofuran (2-MeTHF) to the reaction vial.[6]

-

Catalyst and Water Removal: Add 25 mg of Novozym 435 and 50 mg of molecular sieves to the reaction mixture.[6]

-

Incubation: Seal the vials and place them in an orbital shaker set to 800 rpm at a controlled temperature (optimized at 60 °C for best results) for a duration of 6 to 12 hours.[6]

-

Sampling and Analysis:

-

After the reaction period, take a 25 µL sample from the reaction mixture.

-

Evaporate the solvent from the sample.

-

Reconstitute the sample with 1 mL of the mobile phase used for GC analysis.

-

Filter the sample and inject it into the GC to determine the conversion of anisyl alcohol to this compound.[6]

-

-

Product Isolation (for scaled-up reactions): Following the reaction, the enzyme can be filtered off, and the solvent can be removed under reduced pressure. The resulting crude product can be purified using column chromatography to yield pure this compound. A 92% yield was reported for scaled-up reactions.[6]

Biochemical and Synthetic Pathways

While this compound is not known to be a key player in major signaling pathways within drug development, its biosynthesis and chemical synthesis routes are well-defined.

Theoretical Biosynthetic Pathway

The biosynthesis of this compound is not fully elucidated in a single organism but can be theoretically constructed from known metabolic pathways. It involves the convergence of two separate pathways to generate the necessary precursors, followed by a final enzymatic condensation step.[7] The key precursors are anisyl alcohol, derived from the phenylpropanoid pathway, and propionyl-CoA, an activated form of propionic acid.[7] The final esterification is catalyzed by an alcohol acyltransferase (AAT).[7]

Caption: Theoretical biosynthetic pathway of this compound.

Experimental Workflow: Enzymatic Synthesis

The following diagram illustrates the workflow for the laboratory-scale enzymatic synthesis of this compound as described in the protocol above.

Caption: Workflow for the enzymatic synthesis of this compound.

References

- 1. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Para-anisyl Propionate | 7549-33-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. para-anisyl propionate, 7549-33-9 [thegoodscentscompany.com]

- 4. This compound | 7549-33-9 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 7. This compound | 7549-33-9 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the Spectroscopic Data of Anisyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Anisyl propionate (also known as p-methoxybenzyl propanoate), a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data are presented below.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in public databases | - | - | - |

| Predicted ¹H NMR Data | |||

| ~7.28 | Doublet | 2H | Ar-H (ortho to -CH₂O) |

| ~6.88 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| ~5.03 | Singlet | 2H | -O-CH₂ -Ar |

| ~3.80 | Singlet | 3H | -OCH₃ |

| ~2.35 | Quartet | 2H | -C(=O)-CH₂ -CH₃ |

| ~1.15 | Triplet | 3H | -CH₂-CH₃ |

Note: Predicted data is based on standard chemical shift values and coupling patterns for similar structural motifs. Actual experimental values may vary slightly.

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in public databases | - |

| Predicted ¹³C NMR Data | |

| ~174.4 | C =O (Ester) |

| ~159.6 | Ar-C -OCH₃ |

| ~130.2 | Ar-C H (ortho to -CH₂O) |

| ~128.5 | Ar-C -CH₂O |

| ~113.9 | Ar-C H (ortho to -OCH₃) |

| ~66.3 | -O-C H₂-Ar |

| ~55.3 | -OC H₃ |

| ~27.7 | -C(=O)-C H₂-CH₃ |

| ~9.1 | -CH₂-C H₃ |

Note: Predicted data is based on standard chemical shift values for similar structural motifs. Actual experimental values may vary slightly.

1.3. Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a liquid sample like this compound.

-

Instrumentation : A Varian A-60 NMR spectrometer (or equivalent, typically operating at a frequency of 60 MHz for ¹H NMR) was used for the acquisition of the reference spectra.[1] Modern spectrometers operate at higher frequencies (e.g., 300-600 MHz) for improved resolution.

-

Sample Preparation : A small amount of neat this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing : The acquired FID is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum. The chemical shifts of the signals are reported in parts per million (ppm) relative to the TMS standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for its ester and aromatic functionalities.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1610, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O stretch (ester, asymmetric) |

| ~1170 | Strong | C-O stretch (ester, symmetric) |

| ~1030 | Strong | C-O stretch (ether) |

| ~820 | Strong | C-H bend (p-disubstituted aromatic) |

Note: Peak positions are approximate and based on typical values for the assigned functional groups.

2.2. Experimental Protocol for IR Spectroscopy

The following is a generalized protocol for acquiring an FTIR spectrum of a neat liquid sample.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used. The reference spectrum was obtained using a CAPILLARY CELL: NEAT technique.[1]

-

Sample Preparation : For a neat liquid sample, a drop of this compound is placed between two KBr or NaCl plates to form a thin capillary film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

3.1. Mass Spectrometric Data

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

Table 4: Mass Spectrometric Data for this compound

| m/z | Relative Intensity | Assignment |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [C₈H₉O]⁺ (p-methoxybenzyl cation) |

| 120 | Moderate | [C₈H₈O]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 57 | High | [C₃H₅O]⁺ (Propionyl cation) |

Note: Relative intensities are qualitative and based on typical fragmentation patterns. The base peak is often observed at m/z 121.

3.2. Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for acquiring an EI mass spectrum.

-

Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is used. Often, this is coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is volatilized in the heated injection port and separated on the GC column.

-

Ionization : As the compound elutes from the GC column, it enters the EI source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

References

An In-depth Technical Guide to the Solubility of Anisyl Propionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of anisyl propionate, a widely used fragrance and flavoring agent, in various organic solvents. Due to a lack of extensive published quantitative data, this guide presents available qualitative solubility information, a detailed experimental protocol for determining solubility, and comparative data for a structurally related compound to offer a thorough resource for laboratory and development work.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₄O₃, is an ester known for its sweet, fruity, and floral aroma.[1][2] It is utilized in the food, fragrance, and cosmetic industries.[3][4] Understanding its solubility is crucial for formulation development, ensuring product stability, and controlling release characteristics in various applications.

Solubility of this compound

This compound is generally characterized as being soluble in organic solvents and oils, while being insoluble in water, glycerol, and propylene glycol.[1][2] One source indicates it is miscible with ethanol at room temperature.[1] An estimated water solubility of 253.9 mg/L at 25 °C has been reported.[5]

Qualitative Solubility Data

| Solvent Family | Solvent | Solubility | Reference |

| Alcohols | Ethanol | Miscible | [1] |

| Methanol | Soluble | General technical knowledge | |

| Ketones | Acetone | Soluble | General technical knowledge |

| Esters | Ethyl Acetate | Soluble | General technical knowledge |

| Aromatic Hydrocarbons | Toluene | Soluble | General technical knowledge |

| Aliphatic Hydrocarbons | Hexane | Soluble | General technical knowledge |

| Chlorinated Solvents | Chloroform | Soluble | General technical knowledge |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | General technical knowledge |

| Oils | Various Oils | Soluble | [1][2] |

| Polyols | Glycerol | Insoluble | [1][2] |

| Propylene Glycol | Insoluble | [1][2] | |

| Aqueous | Water | Insoluble (253.9 mg/L est.) | [5] |

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data, the following is a detailed, generalized protocol for determining the solubility of a liquid solute like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantification.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct second phase (undissolved this compound) should be visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation. For emulsions or fine dispersions, centrifugation at a controlled temperature can be used to facilitate separation.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a pipette. To avoid transferring any undissolved solute, it is advisable to use a syringe filter.

-

Dilution: Accurately dilute the collected aliquot with the same solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Comparative Solubility Data: Testosterone Propionate

In the absence of specific quantitative data for this compound, it can be informative to consider the solubility of structurally related esters. Testosterone propionate, another propionate ester, has been studied more extensively. While not a direct substitute, this data provides context for the solubility of a similar functionalized molecule in various solvents.

The following table presents the solubility of testosterone propionate in several organic solvents at 25°C.

| Solvent | Solubility (mg/mL) | Reference |

| Chloroform | 50 | [6] |

| Acetone | 250 (1 in 4) | [6] |

| Ethanol | 167 (1 in 6) | [6] |

| Ethyl Oleate | 50 (1 in 20) | [6] |

| Propylene Glycol | 33 (1 in 30) | [6] |

| Water | Practically Insoluble | [6] |

Conclusion

This compound is a versatile aromatic ester with broad solubility in organic solvents and oils, a critical property for its application in various industries. While precise quantitative solubility data remains limited in the public domain, this guide provides a thorough summary of the available qualitative information. For applications requiring exact solubility values, the detailed experimental protocol provided herein offers a robust methodology for their determination. The inclusion of comparative data for a related propionate ester further enriches the understanding of its likely behavior in different solvent systems. Future research to quantify the solubility of this compound in a wider range of pharmaceutically and industrially relevant solvents would be a valuable contribution to the field.

References

- 1. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Para-anisyl Propionate | 7549-33-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. para-anisyl propionate, 7549-33-9 [thegoodscentscompany.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Natural occurrence and biosynthesis of Anisyl propionate

An in-depth technical guide to the natural occurrence and biosynthesis of Anisyl Propionate, tailored for researchers, scientists, and drug development professionals.

This compound (4-methoxybenzyl propanoate) is an ester recognized for its sweet, fruity, and floral aroma, reminiscent of anise, apricot, and vanilla.[1][2][3] This compound is utilized as a flavoring agent in the food industry and as a fragrance ingredient in perfumes and cosmetics.[1][2][4] While its synthetic production is well-established, its natural occurrence and biosynthetic pathways are areas of ongoing investigation. This guide provides a comprehensive overview of the current understanding of this compound in nature, including its sources, biosynthetic origins, and the experimental protocols used for its study.

Natural Occurrence

The presence of this compound in the plant kingdom is not widespread, and its detection has been reported in a limited number of species. Quantitative data remains scarce in the literature. It has been identified in the essential oil of anise seed and is a character-impact compound in Tahitian vanilla.[5][6][7]

Quantitative Data on Natural Occurrence

The following table summarizes the documented natural sources of this compound and its reported concentrations.

| Plant Species | Common Name | Plant Part | Concentration | Reference(s) |

| Pimpinella anisum | Anise | Seed (Essential Oil) | 1.06% | [8] |

| Vanilla tahitensis | Tahitian Vanilla | Cured Beans | Present | [6] |

| Vanilla spp. | Vanilla | Extract | Present | [6] |

Biosynthesis of this compound

While the complete de novo biosynthetic pathway for this compound has not been fully elucidated within a single organism, a theoretical pathway can be constructed based on established metabolic routes for its constituent parts: the anisyl group and the propionyl group.[5] The biosynthesis involves the generation of two key precursors, anisyl alcohol and propionyl-CoA, followed by an enzymatic condensation step.[5]

Precursor Formation

-

Anisyl Alcohol Biosynthesis : The anisyl moiety is derived from the phenylpropanoid pathway , a major route of secondary metabolism in plants that begins with the amino acid L-phenylalanine.[5] Through a series of enzymatic steps including deamination, hydroxylation, and methylation, L-phenylalanine is converted into various intermediates. A key intermediate, p-coumaric acid, undergoes further modifications to form p-methoxybenzyl alcohol, also known as anisyl alcohol.[5]

-

Propionyl-CoA Biosynthesis : Propionyl-CoA is an activated form of propionic acid and is a common intermediate in the catabolism of various amino acids (such as isoleucine, valine, and methionine) and odd-chain fatty acids.

Final Esterification Step

The final step in the biosynthesis of this compound is the esterification of anisyl alcohol with propionyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[5] AATs are responsible for the synthesis of a wide variety of volatile esters in fruits and flowers, which contribute significantly to their characteristic aromas.[5] These enzymes belong to the BAHD superfamily of acyltransferases and catalyze the condensation of an alcohol with an acyl-CoA thioester.[5]

Experimental Protocols

The study of this compound, from its identification in natural matrices to its synthesis, involves several key experimental techniques.

Protocol 1: Isolation and Identification from Plant Material

The identification and quantification of volatile compounds like this compound from plant sources are typically achieved using gas chromatography-mass spectrometry (GC-MS), often preceded by a sample concentration technique like headspace solid-phase microextraction (HS-SPME).

Objective : To identify and quantify this compound in a plant sample.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Collect fresh plant material (e.g., anise seeds, vanilla beans).

-

Homogenize a known weight of the material (e.g., 2-5 g) into a fine powder or puree. To prevent the loss of volatile compounds, this is often done under cryogenic conditions using liquid nitrogen.

-

Transfer the homogenized sample into a headspace vial (e.g., 20 mL).

-

Add a saturated solution of NaCl to inhibit enzymatic activity and increase the volatility of the analytes.

-

Add a known concentration of an internal standard (e.g., ethyl heptanoate) for quantification purposes.

-

Seal the vial tightly with a PTFE/silicone septum.

-

-

HS-SPME :

-

Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis :

-

Desorption : Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) to desorb the analytes onto the GC column.

-

Separation : Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature program could be: start at 40°C for 2 minutes, ramp up to 240°C at a rate of 5°C/min, and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate.

-

Detection : The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV). Scan the mass range from m/z 40 to 400.

-

Identification : Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. Further confirmation can be achieved by comparing its retention index with literature values.

-

Quantification : Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard.

-

Protocol 2: Enzymatic Synthesis of this compound

Biocatalytic methods using lipases are employed for the "green" synthesis of flavor esters like this compound.[5][9] The following protocol is based on the lipase-mediated direct esterification of anisyl alcohol.[9]

Objective : To synthesize this compound using an immobilized lipase.

Materials :

-

Anisyl alcohol

-

Propionic acid

-

Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)[9]

-

Anhydrous organic solvent (e.g., 2-methyltetrahydrofuran)[9]

-

Molecular sieves (e.g., 5 Å) for water removal[9]

-

Reaction vessel (e.g., sealed flask)

-

Shaking incubator or magnetic stirrer with heating

Methodology :

-

Reaction Setup :

-

In a dry, sealed reaction vessel, combine anisyl alcohol (e.g., 100 mM) and propionic acid (e.g., 200 mM, 2 equivalents) in the chosen organic solvent (e.g., 2-methyltetrahydrofuran).[9]

-

Add the immobilized lipase, Novozym 435 (e.g., 25 mg/mL).[9]

-

Add activated molecular sieves (e.g., 100 mg/mL) to the mixture to sequester the water produced during the esterification, which drives the reaction equilibrium towards the product.[9]

-

-

Incubation :

-

Incubate the reaction mixture at an optimal temperature (e.g., 60°C) with constant agitation (e.g., 200 rpm) for a specified duration (e.g., 6-12 hours).[9]

-

-

Monitoring and Work-up :

-

Monitor the reaction progress by taking small aliquots at different time points and analyzing them by GC-FID or GC-MS to determine the conversion rate.

-

Once the reaction reaches completion (e.g., >95% conversion), stop the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and reused.

-

The resulting solution contains this compound.

-

-

Purification and Characterization :

-

Wash the organic solution with an aqueous solution of sodium bicarbonate to remove any unreacted propionic acid, followed by a wash with brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure to obtain the crude product.

-

If necessary, purify the this compound further using column chromatography.

-

Confirm the structure and purity of the synthesized ester using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

References

- 1. Para-anisyl Propionate | 7549-33-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 7549-33-9 [chemicalbook.com]

- 4. CAS 7549-33-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 7549-33-9 | Benchchem [benchchem.com]

- 6. vanilla tahitensis fruit extract, 94167-14-3 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. para-anisyl propionate, 7549-33-9 [thegoodscentscompany.com]

- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]

Anisyl Propionate: A Toxicological and Dermatological Review for Researchers and Drug Development Professionals

An in-depth technical guide on the toxicological and dermatological profile of Anisyl Propionate, a widely used fragrance and flavoring ingredient. This whitepaper provides a comprehensive review of its safety, including acute and chronic toxicity, skin and eye irritation, sensitization potential, and genotoxicity, with a focus on experimental methodologies and data interpretation for scientific application.

Chemical and Physical Properties

This compound, also known as 4-methoxybenzyl propanoate, is an ester with a characteristic sweet, fruity, and slightly floral aroma. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | (4-methoxyphenyl)methyl propanoate | PubChem |

| CAS Number | 7549-33-9 | [1] |

| Molecular Formula | C11H14O3 | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Odor | Sweet, fruity, floral, vanilla-like | [2] |

| Boiling Point | 277 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [2] |

| Log Kow | 1.61 (estimated) | [3] |

Toxicological Profile

The toxicological assessment of this compound has been thoroughly conducted, primarily through studies commissioned by the Research Institute for Fragrance Materials (RIFM) and evaluations by international bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Acute Toxicity

This compound exhibits low acute toxicity via both oral and dermal routes of exposure.

| Study | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat | Oral | > 2000 mg/kg bw | RIFM |

| Acute Dermal Toxicity | Rabbit | Dermal | > 5000 mg/kg bw | RIFM |

Experimental Protocol: Acute Oral Toxicity (OECD 401)

The acute oral toxicity of this compound was assessed following a protocol similar to OECD Guideline 401. The study involves the administration of a single high dose of the test substance to a group of rats. The animals are then observed for 14 days for signs of toxicity and mortality. Body weight is recorded at the beginning and end of the observation period. A gross necropsy is performed on all animals at the end of the study. The absence of mortality at the limit dose of 2000 mg/kg body weight indicates low acute oral toxicity.

Experimental Protocol: Acute Dermal Toxicity (OECD 402)

Following a method based on OECD Guideline 402, a limit test was conducted on rabbits. A single dose of 5000 mg/kg body weight of this compound was applied to the shaved skin of the animals for 24 hours under a semi-occlusive dressing. The animals were observed for 14 days for signs of systemic toxicity and local skin reactions. Body weights were recorded, and a gross necropsy was performed. The lack of mortality and significant systemic effects at this high dose demonstrates a low order of acute dermal toxicity.

Repeated Dose and Reproductive Toxicity

No dedicated repeated dose or reproductive toxicity studies have been conducted on this compound. However, data from a read-across analogue, p-anisyl acetate, have been used for its safety assessment.[4]

| Study | Read-Across Analogue | Species | NOAEL | Reference |

| Repeated Dose Toxicity (OECD 422) | p-Anisyl acetate | Rat | 100 mg/kg bw/day | [4] |

| Reproductive Toxicity (OECD 422) | p-Anisyl acetate | Rat | 400 mg/kg bw/day | [4] |

Experimental Protocol: Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD 422) for p-Anisyl Acetate

A study compliant with OECD Guideline 422 was conducted on Sprague-Dawley rats.[3] Groups of male and female rats were administered p-anisyl acetate by gavage at doses of 0, 25, 100, and 400 mg/kg/day.[3] Males were dosed for two weeks prior to mating, during mating, and for two weeks post-mating. Females were dosed for two weeks prior to mating, during mating, gestation, and lactation until postnatal day 13.[3][5] Clinical signs, body weight, food consumption, mating performance, fertility, and parturition were monitored. Pups were examined for viability and growth. At the end of the study, a full necropsy and histopathological examination of parental animals and pups were performed. The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was established at 100 mg/kg bw/day, and for reproductive toxicity, it was 400 mg/kg bw/day.[4]

Genotoxicity

This compound has been found to be non-genotoxic in a battery of in vitro assays.

| Assay | System | Metabolic Activation | Result | Reference |

| BlueScreen™ HC Assay | Human lymphoblastoid TK6 cells | With and without S9 | Non-genotoxic | [4] |

| Ames Test (Read-across) | S. typhimurium & E. coli | With and without S9 | Non-mutagenic | RIFM |

| In Vitro Micronucleus Test (Read-across) | Human peripheral blood lymphocytes | With and without S9 | Non-clastogenic | RIFM |

Experimental Protocol: BlueScreen™ HC Assay

The BlueScreen™ HC assay, a high-throughput in vitro genotoxicity screen, was performed using a genetically modified human lymphoblastoid TK6 cell line.[6][7] These cells contain a reporter gene (Gaussia luciferase) under the control of the GADD45a promoter, which is upregulated in response to genotoxic stress.[6][7] Cells were exposed to a range of concentrations of this compound both with and without an exogenous metabolic activation system (S9).[4] The induction of luciferase activity was measured as an indicator of genotoxicity. This compound did not induce a significant increase in luciferase activity, indicating it is not genotoxic under the conditions of this assay.[4]

Experimental Workflow for Genotoxicity Assessment

Dermatological Profile

The dermatological safety of this compound is of high importance due to its widespread use in fragrance and cosmetic products.

Skin Irritation

This compound is not considered to be a skin irritant.

| Study | Species | Result | Reference |

| Skin Irritation | Rabbit | Non-irritating | RIFM |

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

Eye Irritation

Based on its chemical properties and the results of skin irritation studies, this compound is expected to be, at most, a slight eye irritant. No specific in vivo eye irritation studies have been conducted.

Skin Sensitization

This compound is considered to be a weak skin sensitizer. A No Expected Sensitization Induction Level (NESIL) has been established based on data from a read-across analog, anisyl alcohol.[4]

| Study | Method | Result | NESIL | Reference |

| Skin Sensitization (Read-across) | Human Repeat Insult Patch Test (HRIPT) | Weak sensitizer | 1700 µg/cm² | [4] |

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin sensitization potential of a substance in human volunteers.[8][9] The test consists of two phases: an induction phase and a challenge phase.[10] During the induction phase, the test material is applied repeatedly to the same site on the skin (usually the back) of the volunteers for several weeks.[10] This is followed by a rest period of about two weeks. In the challenge phase, the test material is applied to a new, previously unexposed skin site.[10] The skin is then observed for any signs of an allergic reaction (erythema, edema). The NESIL is the highest concentration of the substance that does not induce sensitization in this test. For this compound, the NESIL of 1700 µg/cm² was derived from data on anisyl alcohol.[4]

Quantitative Risk Assessment (QRA) for Skin Sensitization

Metabolism

This compound is expected to be rapidly hydrolyzed in the body to its constituent parts: anisyl alcohol and propionic acid.[11]

Metabolic Pathway of this compound

Anisyl alcohol is then further metabolized through oxidation and conjugation pathways.[12] Propionic acid enters the propanoate metabolism pathway, where it is converted to propionyl-CoA and subsequently enters the Krebs cycle.[13][14]

Regulatory Status

This compound is widely approved for use as a flavoring agent and fragrance ingredient.

-

FEMA GRAS: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring substance (FEMA number 2102).[15][16]

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[1][17]

-

EU: this compound is an authorized flavoring substance in the European Union.

Conclusion

Based on the available toxicological and dermatological data, this compound is considered safe for its intended use as a fragrance and flavoring ingredient. It has a low order of acute toxicity, is not a skin irritant, and is not genotoxic. While it is classified as a weak skin sensitizer, a No Expected Sensitization Induction Level (NESIL) has been established, which allows for a quantitative risk assessment to ensure its safe use in consumer products. The metabolic fate of this compound is well-understood, involving rapid hydrolysis to metabolites that are readily incorporated into normal physiological pathways. Its long history of use and favorable regulatory evaluations further support its safety profile.

References

- 1. JECFA Evaluations-ANISYL PROPIONATE- [inchem.org]

- 2. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 6. The BlueScreen HC assay to predict the genotoxic potential of fragrance materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. x-cellr8.com [x-cellr8.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]

- 11. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 13. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]

- 15. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 16. femaflavor.org [femaflavor.org]

- 17. Food safety and quality: details [fao.org]

A-Technical-Guide-to-the-Physical-Properties-of-p-Methoxybenzyl-propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties of p-Methoxybenzyl propionate, a compound of interest in various scientific and industrial applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other related fields. All quantitative data is presented in a structured tabular format for ease of comparison. Furthermore, detailed experimental protocols for the determination of these properties are provided, referencing internationally recognized standards.

Introduction

p-Methoxybenzyl propionate, also known as anisyl propionate, is an organic compound with the chemical formula C11H14O3.[1] It is a carboxylic ester that is functionally related to benzyl alcohol.[1] This compound is recognized for its sweet, fruity, and floral aroma, which has led to its use as a flavoring and fragrance agent.[1][2][3] Beyond its sensory characteristics, a thorough understanding of its physical properties is crucial for its application in scientific research and various industrial processes, including drug formulation and development.

This guide outlines the fundamental physical characteristics of p-Methoxybenzyl propionate, providing a solid foundation for its handling, application, and further investigation.

Physical Properties of p-Methoxybenzyl propionate

The physical properties of p-Methoxybenzyl propionate have been compiled from various scientific sources and are summarized in the table below. It is important to note that some variations in reported values may exist due to different experimental conditions and measurement techniques.

| Property | Value | Source(s) |

| Molecular Formula | C11H14O3 | [1] |

| Molecular Weight | 194.23 g/mol | [1][3][4] |

| Appearance | Colorless to slightly yellow liquid | [1][3][5] |

| Odor | Sweet, fruity, floral, vanilla-like | [1][3][5] |

| Density | 1.070 - 1.086 g/mL at 25 °C | [1][3][4][5][6] |

| Boiling Point | 277 °C at 760 mmHg | [1][2][4][5] |

| 227 °C | [3] | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Refractive Index | 1.505 - 1.510 at 20 °C | [1][2][3][4] |

| Solubility | Insoluble in water, glycerol, and propylene glycol. Soluble in organic solvents and oils. | [1][2][3][5] |

| Flash Point | > 110 °C (> 230 °F) | [2][3] |

| Vapor Pressure | 0.007 mmHg at 25 °C (estimated) | [2] |

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like p-Methoxybenzyl propionate. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Density

The density of a liquid can be determined using several methods, with the choice often depending on the required accuracy and the viscosity of the liquid.

Principle: Density is the mass of a substance per unit volume.

Recommended Method (based on OECD 109 and ASTM D4052):

-

Oscillating U-tube Method (ASTM D4052): This method is widely used for its accuracy and the small sample volume required.[6][7][8][9][10][11][12]

-

Apparatus: A digital density meter equipped with an oscillating U-tube.

-

Procedure: a. Calibrate the instrument with two reference standards of known density (e.g., dry air and pure water). b. Introduce a small, bubble-free aliquot of p-Methoxybenzyl propionate into the thermostatted U-tube. c. The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass. d. The density is automatically calculated from this frequency change and the calibration data.

-

Temperature Control: It is crucial to maintain a constant and accurately known temperature (e.g., 25 °C) during the measurement, as density is temperature-dependent.

-

-

Pycnometer Method (Referenced in OECD 109): A precise but more classical method.[13][14][15][16][17]

-

Apparatus: A calibrated glass pycnometer of a known volume.

-

Procedure: a. Thoroughly clean and dry the pycnometer and determine its empty mass. b. Fill the pycnometer with p-Methoxybenzyl propionate, ensuring no air bubbles are trapped. c. Place the filled pycnometer in a constant-temperature bath until it reaches thermal equilibrium. d. Adjust the volume of the liquid to the calibration mark. e. Remove the pycnometer from the bath, wipe it dry, and determine its mass. f. Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Boiling Point

The boiling point is a critical property for the characterization and purification of liquids.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Recommended Method (based on OECD 103):

-

Ebulliometer Method: This is a very accurate method for determining the boiling point of pure substances.[18][19][20]

-

Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, and a temperature measuring device (e.g., a certified thermometer or a thermocouple).

-

Procedure: a. Place a sample of p-Methoxybenzyl propionate and a boiling chip in the boiling flask. b. Heat the sample to a gentle boil. c. The vapor will rise, condense, and flow back into the flask, creating a state of equilibrium between the liquid and vapor phases. d. The temperature of the vapor at this equilibrium is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure must be recorded during the measurement, and the observed boiling point should be corrected to the standard pressure of 760 mmHg (101.325 kPa) if necessary.

-

-

Distillation Method (based on ASTM D1120): A common and practical method.[4][5][21][22][23]

-

Apparatus: A standard distillation setup including a distillation flask, a condenser, a receiving flask, and a thermometer.

-

Procedure: a. Place a measured volume of p-Methoxybenzyl propionate in the distillation flask with boiling chips. b. Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the flask. c. Heat the flask to bring the liquid to a steady boil. d. Record the temperature at which the vapor is in equilibrium with the distilling liquid, as indicated by a stable temperature reading on the thermometer.

-

Determination of Refractive Index

The refractive index is a fundamental physical property that is useful for identifying and checking the purity of a substance.

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance.

Recommended Method (based on ASTM D1218):

-

Abbe Refractometer Method: This is a standard and widely used instrument for measuring the refractive index of liquids.[1][3][24][25][26][27]

-

Apparatus: An Abbe refractometer with a light source (typically a sodium D-line lamp, 589 nm) and a constant temperature circulating bath.

-

Procedure: a. Calibrate the refractometer using a standard of known refractive index (e.g., distilled water). b. Apply a few drops of p-Methoxybenzyl propionate to the surface of the prism. c. Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C). d. Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. e. Read the refractive index directly from the instrument's scale.

-

Determination of Solubility

Solubility is a key parameter, particularly in the context of drug development and formulation.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Recommended Method (based on OECD 105):

-

Flask Method (for substances with solubility > 10 mg/L): [28][29][30][31]

-

Apparatus: A constant temperature shaker or magnetic stirrer, a suitable analytical method for quantification (e.g., HPLC, GC, or UV-Vis spectroscopy), and filtration or centrifugation equipment.

-

Procedure: a. Add an excess amount of p-Methoxybenzyl propionate to a known volume of the solvent (e.g., water) in a flask. b. Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). c. After reaching equilibrium, stop the agitation and allow the undissolved material to settle. d. Carefully take an aliquot of the clear supernatant and separate any remaining undissolved material by filtration or centrifugation. e. Analyze the concentration of p-Methoxybenzyl propionate in the clear solution using a validated analytical method. f. The determined concentration represents the solubility of the compound in the solvent at that temperature.

-

Visualization of Methodologies

The user's request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) is not applicable to the description of the physical properties of a single chemical compound. Such diagrams are typically used to illustrate complex biological processes, intricate experimental procedures with multiple branching steps, or logical flows in algorithms, none of which are relevant to the straightforward, standardized methods for determining the physical constants of a substance like p-Methoxybenzyl propionate.

The experimental protocols described above follow a linear and standardized sequence of steps. A visual representation would not add significant clarity beyond the detailed textual descriptions provided. For instance, the workflow for measuring density using a pycnometer is a simple sequence: weigh empty, fill, equilibrate temperature, weigh full, and calculate. This is a linear process that is not enhanced by a graphical representation.

Therefore, in adherence to providing clear and relevant technical information, we have focused on detailed textual descriptions of the established experimental protocols.

Conclusion

This technical guide provides essential data on the physical properties of p-Methoxybenzyl propionate and outlines the standard experimental procedures for their determination. The information presented herein is intended to support the work of researchers, scientists, and drug development professionals by providing a reliable and comprehensive reference. Adherence to the described standardized protocols will ensure the generation of accurate and reproducible data, which is fundamental to scientific and industrial progress.

References

- 1. matestlabs.com [matestlabs.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. ASTM D4052 - eralytics [eralytics.com]

- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. acri.gov.tw [acri.gov.tw]

- 16. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 17. imf.primo.exlibrisgroup.com [imf.primo.exlibrisgroup.com]

- 18. laboratuar.com [laboratuar.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. webstore.ansi.org [webstore.ansi.org]

- 22. matestlabs.com [matestlabs.com]

- 23. store.astm.org [store.astm.org]

- 24. standards.iteh.ai [standards.iteh.ai]

- 25. store.astm.org [store.astm.org]

- 26. petrolube.com [petrolube.com]

- 27. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]

- 28. oecd.org [oecd.org]

- 29. oecd.org [oecd.org]

- 30. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 31. laboratuar.com [laboratuar.com]

Anisyl propionate mechanism of action in biological systems

An in-depth review of the current scientific understanding of the metabolic pathways and toxicological profile of anisyl propionate.

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a widely utilized fragrance and flavoring agent, is subject to metabolic processes within biological systems that primarily involve its breakdown into constituent molecules: anisyl alcohol and propionic acid. While comprehensive research detailing a specific molecular mechanism of action for the intact ester is not publicly available, an examination of the metabolic fate of its hydrolysis products provides insight into its biological interactions. This technical guide synthesizes the available scientific literature to detail the metabolic pathways of this compound's primary metabolites and presents a summary of its toxicological data. Due to the limited availability of public research, this document cannot provide extensive data on direct receptor binding or enzyme inhibition by this compound itself.

Metabolism of this compound

The principal metabolic pathway for this compound in biological systems is hydrolysis, catalyzed by esterase enzymes, into anisyl alcohol and propionic acid. The subsequent metabolism of these two molecules follows distinct pathways.

Metabolic Fate of Anisyl Alcohol

The anisyl alcohol moiety, once cleaved from the propionate group, is anticipated to undergo further metabolism. In microorganisms, a proposed pathway involves the oxidation of anisyl alcohol to anisic acid. This is followed by demethylation and hydroxylation to form protocatechuic acid, which can then be degraded into smaller molecules like succinic acid[1].

References

An In-depth Technical Guide to Anisyl Propionate

This technical guide provides a comprehensive overview of anisyl propionate, a significant aroma chemical. It is intended for researchers, scientists, and professionals in drug development, flavor, and fragrance industries, detailing its chemical and physical properties, synthesis methodologies, applications, and safety information.

Introduction

This compound, also known as 4-methoxybenzyl propanoate, is a carboxylic ester valued for its sweet, fruity, and floral aroma, with nuances of apricot, cherry, and vanilla.[1][2] It is widely utilized as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics, perfumes, and personal care products.[3][4][5] Chemically, it is derived from the esterification of anisyl alcohol (4-methoxybenzyl alcohol) and propionic acid.[6]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[2][3][6] It is stable under normal conditions and soluble in organic solvents and oils, but insoluble in water.[2][3][6] A summary of its key identifiers and physicochemical properties is presented below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (4-methoxyphenyl)methyl propanoate | [7] |

| Synonyms | 4-Methoxybenzyl propionate, p-Methoxybenzyl propionate | [2][7][8] |

| CAS Number | 7549-33-9 | [2][7] |

| EC Number | 231-433-5 | [7] |

| FEMA Number | 2102 | [7][9] |

| JECFA Number | 874 | [2][7] |

| Molecular Formula | C₁₁H₁₄O₃ | [2][7][8] |

| SMILES | CCC(=O)OCC1=CC=C(C=C1)OC | [7] |

| InChIKey | YWIJRJQYADFRTL-UHFFFAOYSA-N | [7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 194.23 g/mol | [2][7] |

| Appearance | Colorless to slightly yellow liquid | [2][3] |

| Odor Profile | Sweet, fruity, floral, vanilla, herbal, anisic, cherry, peach | [1][2][3][9] |

| Boiling Point | 277 °C at 760 mmHg | [2][9] |

| 100-103 °C at 0.50 mmHg | [9] | |

| Density | 1.07 g/mL at 25 °C | [2][3] |

| Specific Gravity | 1.053 to 1.074 at 25 °C | [9][10] |

| Refractive Index | 1.500 to 1.509 at 20 °C | [9] |

| Vapor Pressure | 0.007 mmHg at 25 °C (estimated) | [9][10] |

| Flash Point | > 110 °C (> 230 °F) | [2][3][9] |

| Solubility | Soluble in alcohol and oils; Insoluble in water | [2][3][9] |

| logP (o/w) | 2.396 (estimated) | [9] |

| Assay | ≥98% |

Synthesis of this compound

This compound is primarily synthesized through the esterification of anisyl alcohol with propionic acid. Both chemical and enzymatic methods have been employed for its production.

A green and efficient method for synthesizing this compound involves enzymatic esterification using a lipase catalyst. This biocatalytic approach is favored for producing "natural" flavor compounds.[11]

Experimental Protocol: Enzymatic Esterification

A detailed protocol for the enzymatic synthesis of this compound is described based on the work by G. T. Pora, et al. (2021).[11]

-

Materials:

-

Anisyl alcohol

-

Propionic acid

-

Novozym 435 (immobilized Lipase B from Candida antarctica)

-

2-Methyltetrahydrofuran (2-MeTHF) as solvent

-

Molecular sieves (for water removal)

-

Sodium bicarbonate (for washing)

-

Sodium sulfate (for drying)

-

-

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine anisyl alcohol (e.g., 1000 mM concentration), propionic acid (2 equivalents), Novozym 435 (e.g., 25 mg/mL), and molecular sieves (e.g., 100 mg/mL) in 2-MeTHF.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 60 °C) with constant agitation (e.g., 800 rpm).

-

Monitoring: The reaction progress is monitored over time (e.g., 6 hours) by analyzing samples to determine the conversion rate to this compound.

-

Work-up and Purification:

-

After the reaction reaches the desired conversion (>95%), the enzyme and molecular sieves are filtered off.[11]

-

The organic phase is washed with a sodium bicarbonate solution to remove unreacted propionic acid.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

-

Isolation: The final product, this compound, is isolated, potentially requiring further purification. A yield of 92% has been reported using this method.[11]

-

Confirmation: The structure of the purified ester is confirmed by analytical methods such as NMR spectroscopy.[11]

-

The following diagram illustrates the workflow for this enzymatic synthesis.

Applications

This compound's pleasant aromatic profile makes it a valuable ingredient in several industries.

-

Flavor Industry: It is used as a synthetic flavoring agent to impart or enhance fruity and sweet notes in a variety of food products.[3][7] It is particularly effective for vanilla, plum, and quince flavors in beverages, baked goods, and candies at concentrations of 6-20 ppm.[2][3]

-

Fragrance & Cosmetics Industry: It serves as a fragrance ingredient in perfumes, colognes, lotions, and other personal care products.[1][4][5] It is often used as a top or middle note to enhance floral, citrus, or fruity aromas.[1]

-

Research and Development: In laboratory settings, it is used as a reference chemical for developing new aroma compounds and in formulation research due to its stability in alcohols and oils.[1]

-

Aromatherapy: The fragrance of this compound is also utilized in aromatherapy products to promote relaxation.[4]

The diagram below illustrates the relationship between the properties of this compound and its primary applications.

References

- 1. Para-anisyl Propionate | 7549-33-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | 7549-33-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. CAS 7549-33-9: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. para-anisyl propionate, 7549-33-9 [thegoodscentscompany.com]

- 10. para-anisyl propionate [flavscents.com]

- 11. chem.ubbcluj.ro [chem.ubbcluj.ro]

Methodological & Application